molecular formula C12H17BrN2O2S B597216 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine CAS No. 1221658-67-8

1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B597216
CAS No.: 1221658-67-8
M. Wt: 333.244
InChI Key: DPGNULCSJLDVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromophenyl group and an ethylsulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenylamine and ethylsulfonyl chloride as the primary starting materials.

    Formation of Intermediate: The 4-bromophenylamine undergoes a nucleophilic substitution reaction with ethylsulfonyl chloride to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization with piperazine under appropriate reaction conditions to yield this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.

Scientific Research Applications

1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group and the ethylsulfonyl group contribute to the compound’s binding affinity and specificity. The piperazine ring provides a scaffold that facilitates interactions with biological macromolecules. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromophenyl)-4-(ethylsulfonyl)piperazine can be compared with other piperazine derivatives such as:

    1-(4-Chlorophenyl)-4-(ethylsulfonyl)piperazine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-4-(ethylsulfonyl)piperazine: Contains a methyl group instead of bromine.

    1-(4-Nitrophenyl)-4-(ethylsulfonyl)piperazine: Features a nitro group in place of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-bromophenyl)-4-ethylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGNULCSJLDVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681470
Record name 1-(4-Bromophenyl)-4-(ethanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221658-67-8
Record name Piperazine, 1-(4-bromophenyl)-4-(ethylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221658-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-4-(ethanesulfonyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.